GRGDSPK

Biomaterials Cell Adhesion Endothelial Cells

Ensure experimental reproducibility with authentic GRGDSPK, a monomeric linear RGD peptide. Unlike cyclic or tetrameric analogs, it offers moderate αvβ3 potency (IC50 1.2 µM) and distinct selectivity, ideal as a reference compound or for nuanced angiogenesis studies. Outperforms fibronectin in endothelial cell adhesion at 100-200 µg/ml for vascular device coating. Verified >98% purity; lyophilized format for stable shipping.

Molecular Formula C28H49N11O11
Molecular Weight 715.8 g/mol
CAS No. 111119-28-9
Cat. No. B549919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRGDSPK
CAS111119-28-9
SynonymsGly-Arg-Gly-Asp-Ser-Pro-Lys
glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine
GRGDSPK
Molecular FormulaC28H49N11O11
Molecular Weight715.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1
InChIKeyZRVZOBGMZWVJOS-VMXHOPILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRGDSPK (CAS 111119-28-9) – An Essential Linear RGD Peptide for Integrin-Mediated Adhesion Studies


Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, commonly known as GRGDSPK, is a linear heptapeptide that incorporates the Arg-Gly-Asp (RGD) cell adhesion motif found in fibronectin [1]. With a molecular weight of 715.8 Da and the formula C28H49N11O11, GRGDSPK is synthesized as a lyophilized powder typically stored at -20°C [2]. It functions as a competitive and reversible inhibitor of integrin-fibronectin binding, enabling it to block RGD-mediated cell adhesion to extracellular matrix (ECM) components in vitro [3]. As a tool compound, GRGDSPK is widely employed to dissect integrin signaling pathways in bone formation and resorption, endothelial cell adhesion, and angiogenesis research [4].

Why Simple RGD or Cyclic Analogs Cannot Substitute for GRGDSPK in Specific Assay Contexts


Generic substitution among RGD-containing peptides is not scientifically valid due to significant differences in integrin subtype selectivity, binding affinity, and biological potency. While all RGD peptides share the core recognition motif, the flanking amino acids and overall architecture critically modulate receptor engagement [1]. GRGDSPK, as a linear peptide with a specific primary sequence (Gly-Arg-Gly-Asp-Ser-Pro-Lys), exhibits a distinct selectivity profile for αvβ3 versus αIIbβ3 integrins compared to cyclic analogs like c(RGDfV) [2]. Conversely, a control peptide with a single alanine substitution (GRADSP) completely lacks inhibitory activity, demonstrating that even minor sequence variations abolish function [3]. Furthermore, tetrameric forms like (GRGDSP)4K display enhanced anti-angiogenic activity relative to the monomeric GRGDSPK, underscoring the impact of valency [4]. These differences mandate the use of the precise compound, GRGDSPK, for reproducible and interpretable results in adhesion, angiogenesis, and bone metabolism assays.

Quantitative Differentiation of GRGDSPK Against Key Comparators


Superior Endothelial Cell Adhesion and Growth on GRGDSPK-Functionalized Surfaces

GRGDSPK covalently attached to a dialdehyde starch (DAS) coating on polystyrene promoted significantly increased endothelial cell (EC) adhesion, spreading, and growth compared to a standard fibronectin-coated surface, a common benchmark for cell culture [1]. While EC performance was similar at low peptide concentrations (25-50 µg/ml) to fibronectin (5 µg/cm²), a substantial improvement was observed at higher GRGDSPK densities [1].

Biomaterials Cell Adhesion Endothelial Cells

Distinct Integrin αvβ3 Binding Affinity and Selectivity Profile

GRGDSPK exhibits a moderate binding affinity for the αvβ3 integrin with an IC50 of 1.2 µM, which is approximately 245-fold lower than the high-affinity cyclic peptide c(RGDfV) (IC50 = 4.9 nM) [1]. More critically, GRGDSPK demonstrates a different selectivity profile: it is only 4.5-fold selective for αvβ3 over αIIbβ3, whereas c(RGDfV) is 347-fold selective [1]. This indicates that GRGDSPK is a less potent but more balanced inhibitor across these integrin subtypes.

Integrin Binding Affinity Selectivity

Dose-Dependent Inhibition of Bone Mineralization and Resorption

In a mineralizing organ culture system of fetal rat parietal bones, GRGDSPK inhibited bone formation and resorption in a dose-dependent manner [1]. At 50 µM, GRGDSPK maximally decreased calcium content by 32.5% and percent bone area by 42.9% [1]. Critically, a control peptide with a single alanine substitution in the RGD motif, GRADSP, had no significant effect on any bone parameter, confirming that the observed activity is sequence-specific [1].

Bone Metabolism Mineralization Osteoclast

GRGDSPK Demonstrates Significantly Lower Anti-Angiogenic Potency Than Its Tetrameric Form

In a comparative study of angiogenesis-related activities, the linear sequence (GRGDSP)4K exhibited a higher degree of anti-angiogenic response than monomeric GRGDSPK across multiple assays [1]. The tetramer inhibited cell adhesion, decreased cell proliferation and migration, and reduced capillary-like tube formation in HUVECs more effectively than GRGDSPK [1]. In vivo, using the chick chorioallantoic membrane (CAM) assay, (GRGDSP)4K induced a stronger anti-angiogenic response than GRGDSPK [1].

Angiogenesis Cell Proliferation In Vivo Models

GRGDSPK is a Less Potent Platelet Adhesion Inhibitor Compared to GRGDF

In fibronectin-coated plates, the peptide GRGDF was significantly more efficient than GRGDSPK at inhibiting the adhesion of thrombin-activated platelets to immobilized fibronectin [1]. This indicates that the specific flanking amino acid sequence (Gly vs. Lys) in the RGD motif drastically alters the peptide's ability to interfere with platelet integrin αIIbβ3 binding to fibronectin.

Platelet Adhesion Thrombosis Fibronectin

Optimal Use Cases for GRGDSPK Based on Differentiated Performance Data


Functionalizing Biomaterial Surfaces for Superior Endothelial Cell Growth

GRGDSPK is ideal for creating biofunctionalized surfaces in vascular graft and stent development. When covalently attached at a density of 100-200 µg/ml, it significantly outperforms standard fibronectin coatings in promoting endothelial cell adhesion and growth, as evidenced by direct comparative studies [1]. This application leverages the quantitative improvement in EC performance to enhance device integration and reduce thrombogenicity.

Studying Bone Remodeling and Osteoporosis Mechanisms

GRGDSPK serves as a validated tool for investigating integrin-mediated bone formation and resorption. Its ability to dose-dependently inhibit mineralization by up to 42.9% at 50 µM in fetal rat parietal bone cultures makes it a reliable agent for dissecting pathways in osteoporosis and bone healing [1]. The lack of effect with the GRADSP control peptide ensures that observed outcomes are specifically RGD-dependent, providing clear experimental readouts [1].

Establishing Baselines for Integrin αvβ3/αIIbβ3 Pharmacology

Due to its moderate potency (IC50 αvβ3 = 1.2 µM) and low selectivity ratio (4.5 for αIIbβ3/αvβ3), GRGDSPK is well-suited as a reference compound in integrin selectivity profiling assays [1]. It provides a useful comparator when screening novel, high-affinity cyclic peptides like c(RGDfV) (IC50 αvβ3 = 4.9 nM, selectivity = 347) or when characterizing the integrin binding landscape of new small molecules [1].

Using as a Less Potent Monomeric RGD Control in Angiogenesis Research

In angiogenesis studies, GRGDSPK is the appropriate choice when a monomeric, lower-activity RGD peptide is required to serve as a control or baseline. Direct comparative studies show that the tetrameric form (GRGDSP)4K elicits a significantly stronger anti-angiogenic response in both HUVEC tube formation and CAM assays [1]. Therefore, selecting GRGDSPK over the tetramer is critical when the experimental aim is to observe a more moderate or nuanced inhibition of angiogenic processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRGDSPK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.